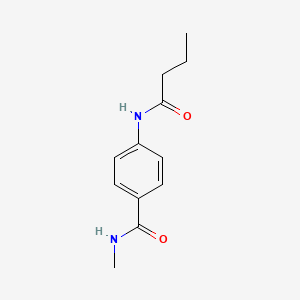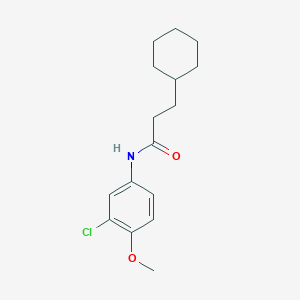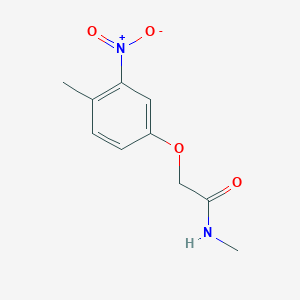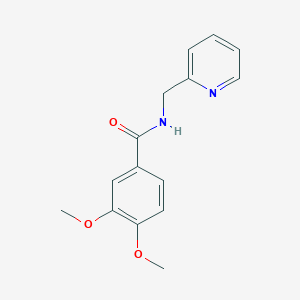
4-Butyramido-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyramido-N-methylbenzamide is an organic compound with the molecular formula C12H16N2O2 It is a derivative of benzamide, characterized by the presence of a butyramido group and a methyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyramido-N-methylbenzamide typically involves the reaction of N-methylbenzamide with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyramido-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Butyramido-N-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties, showing inhibitory activity against various cancer cell lines.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of 4-Butyramido-N-methylbenzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
N-Methylbenzamide: A simpler derivative of benzamide with similar structural features but lacking the butyramido group.
N,N-Dimethylbenzamide: Another derivative with two methyl groups attached to the amide nitrogen.
4-Aminobenzamide: Contains an amino group instead of a butyramido group.
Uniqueness: 4-Butyramido-N-methylbenzamide is unique due to the presence of both the butyramido and methyl groups, which confer distinct chemical properties and biological activities. Its ability to inhibit protein kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propiedades
IUPAC Name |
4-(butanoylamino)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-4-11(15)14-10-7-5-9(6-8-10)12(16)13-2/h5-8H,3-4H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNINKBHJISUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-ethoxyphenyl)carbamothioylamino]benzamide](/img/structure/B5739540.png)
![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B5739556.png)
![N-cycloheptyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5739558.png)
![4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol](/img/structure/B5739574.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)

![3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)

![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)

![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5739616.png)
![5-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5739620.png)
![N-(1-BENZYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N-(3-METHYLPHENYL)AMINE](/img/structure/B5739624.png)
